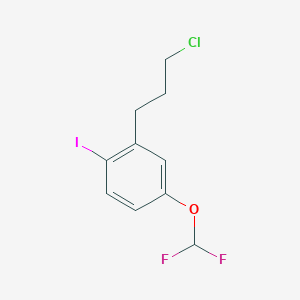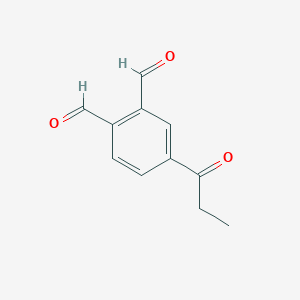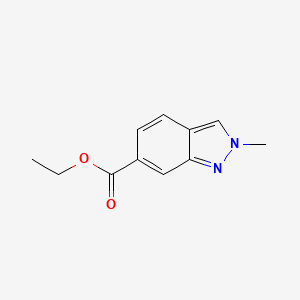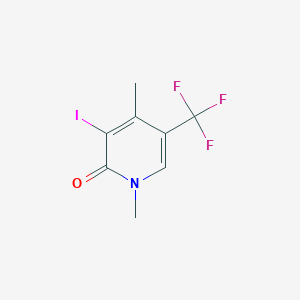
3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one is a chemical compound with the molecular formula C8H7F3INO and a molecular weight of 317.05 g/mol . This compound is characterized by the presence of iodine, trifluoromethyl, and pyridinone groups, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
One common method involves the iodination of 1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atom can form halogen bonds with target proteins, influencing their activity and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one can be compared with other similar compounds, such as:
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: This compound has a hydroxyl group instead of a methyl group, which affects its reactivity and applications.
6-Chloro-3-iodo-5-(trifluoromethyl)pyridin-4(3H)-one:
5-Fluoro-3-iodo-pyridin-2-ylamine: The fluorine substitution alters the compound’s electronic properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7F3INO |
|---|---|
Molecular Weight |
317.05 g/mol |
IUPAC Name |
3-iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C8H7F3INO/c1-4-5(8(9,10)11)3-13(2)7(14)6(4)12/h3H,1-2H3 |
InChI Key |
PKSYDIJSAJSILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1C(F)(F)F)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


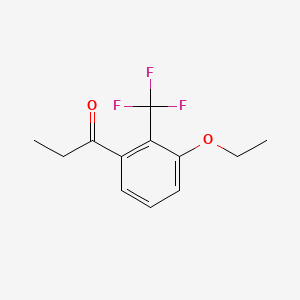
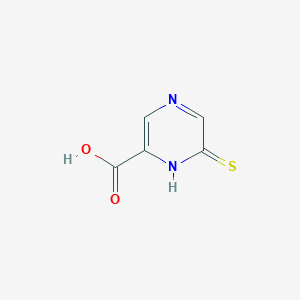
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
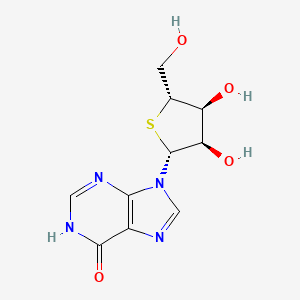
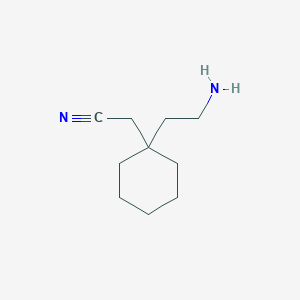
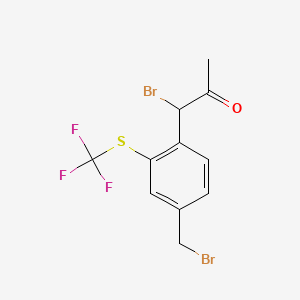
![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)

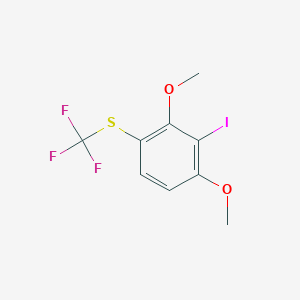
![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
